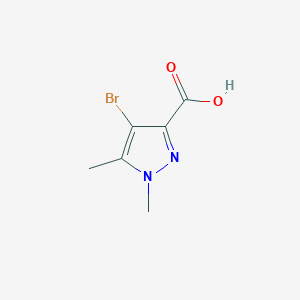
1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine
Overview
Description
The compound "1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine" is a derivative of the pyrazole class, which is known for its diverse biological activities and applications in medicinal chemistry. Pyrazole derivatives are often synthesized for their potential use in drug discovery and development due to their affinity towards various biological targets .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine, can be achieved through various synthetic routes. One approach involves the reaction of an acyl chloride with fluoroacetonitrile followed by ring closure with hydrazine to form 4-fluoro-2H-pyrazol-3-ylamines . Another method reported the synthesis of related compounds through a one-pot, four-component reaction that offers advantages such as ease of handling and good yields . Although the exact synthesis of 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is crucial for their biological activity. Studies on similar compounds have shown that the presence of a fluorine atom can significantly affect the molecular properties, such as electronic distribution and reactivity . The molecular structure is often optimized and investigated using various analytical techniques, including X-ray diffraction (XRD) and computational methods to ensure stability and desired reactivity .
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions due to their reactive functional groups. The amino group in 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine could potentially undergo nucleophilic substitution reactions, as seen in the synthesis of 1-pyrazol-3-ylbenzimidazoles where an exocyclic amino group displaces an activated fluorine . Additionally, the presence of a benzyl group could allow for further functionalization through reactions such as oxidation or halogenation.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of electronegative atoms like fluorine can affect the compound's polarity, solubility, and reactivity. For instance, the fluorine atom attached to the benzene ring in a related compound was found to be crucial for binding in molecular docking studies, indicating its significance in the compound's biological activity . The electronic properties, such as HOMO-LUMO gaps, can be analyzed to predict the reactivity and stability of these compounds .
Scientific Research Applications
Synthesis and Chemical Properties
- Novel Synthesis Techniques : A novel synthesis method for 4-fluoro-2H-pyrazol-3-ylamines, closely related to 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine, was developed. This process involves the reaction of acyl chloride with fluoroacetonitrile and subsequent ring closure with hydrazine, accommodating different steric and electronic demands (Cocconcelli et al., 2010).
Biological and Pharmacological Applications
Studying Upper Urinary Tract Relaxation : The compound BAY 41-2272, a derivative of 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine, showed significant effects in relaxing isolated human ureter specimens, highlighting its potential in studying urinary tract function (Miyaoka et al., 2011).
Antipsychotic Potential : A related compound, 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, demonstrated antipsychotic-like profiles in animal behavior tests without interacting with dopamine receptors. This suggests a unique pathway for antipsychotic effects, distinct from traditional drugs (Wise et al., 1987).
Enhancing Vascular Smooth Muscle Cell Function : The compound YC-1, a benzylindazole derivative related to 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine, was found to increase the expression of enzymes like HO-1 and iNOS in vascular smooth muscle cells. This could have implications for understanding and treating vascular diseases (Liu et al., 2009).
Antitubercular Activity : Fluoro-substituted pyrazolyl compounds demonstrated significant anti-tubercular activity. This suggests the potential of fluoro-benzyl pyrazoles in the development of new anti-tuberculosis drugs (Venugopal et al., 2020).
Chemical and Physical Properties
- Fluoroalkyl Amino Reagents Development : Development of fluoroalkyl amino reagents from trifluoromethyl trifluorovinyl ether, which can be used for introducing fluoro(trifluoromethoxy)methyl groups in aromatic compounds and pyrazoles, underscores the versatility of fluorine chemistry in creating valuable compounds (Schmitt et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c11-9-4-2-1-3-8(9)7-14-6-5-10(12)13-14/h1-6H,7H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLNDRKSXLMBKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC(=N2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392363 | |
| Record name | 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24782117 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine | |
CAS RN |
895929-38-1 | |
| Record name | 1-[(2-Fluorophenyl)methyl]-1H-pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=895929-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Fluoro-benzyl)-1H-pyrazol-3-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Oxaspiro[4.4]nonane-1,3-dione](/img/structure/B1273293.png)







